Product packaging for 4-Fluoro-2-methyl-5-nitrobenzonitrile(Cat. No.:CAS No. 932375-18-3)

4-Fluoro-2-methyl-5-nitrobenzonitrile

Cat. No.: B3030618
CAS No.: 932375-18-3
M. Wt: 180.14
InChI Key: MCWKESZUGXPBHI-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-5-nitrobenzonitrile (CAS 932375-18-3) is an aromatic compound of significant interest in synthetic and medicinal chemistry research. It is characterized by the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . The compound features a benzene ring substituted with three key functional groups: a fluorine atom, a nitrile group, and a nitro group, which collectively influence its electronic properties and reactivity . The presence of these strong electron-withdrawing groups, particularly the nitro and nitrile, significantly reduces the electron density of the aromatic ring. This makes the structure highly amenable to nucleophilic aromatic substitution reactions, where the fluorine atom can be readily displaced by various nucleophiles, serving as a key synthetic handle for further derivatization . As a fluorinated aromatic nitrile, this compound serves as a versatile and valuable building block (synthon) for the synthesis of more complex molecules . Its structural features are particularly useful for creating candidates in pharmaceutical development and advanced materials science. The nitrile group can be transformed into other functionalities, such as amines or carboxylic acids, further expanding its utility in constructing complex unnatural amino acids and other target structures . Researchers can leverage this compound to explore structure-activity relationships and develop new chemical entities. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Proper storage conditions of 2-8°C are recommended to maintain the stability and quality of the product .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2O2 B3030618 4-Fluoro-2-methyl-5-nitrobenzonitrile CAS No. 932375-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methyl-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-5-2-7(9)8(11(12)13)3-6(5)4-10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWKESZUGXPBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721016
Record name 4-Fluoro-2-methyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932375-18-3
Record name 4-Fluoro-2-methyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Methyl 5 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzene (B151609) ring of 4-Fluoro-2-methyl-5-nitrobenzonitrile is rendered electron-deficient by the potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for unsubstituted benzene.

Role of Fluorine and Nitro Groups in Facilitating SNAr Pathways

The facility of SNAr reactions on this compound is primarily attributed to two key features: the presence of the fluorine atom as a leaving group and the activating effect of the para-disposed nitro group. The nitro group, with its strong -I (inductive) and -M (mesomeric) effects, powerfully withdraws electron density from the aromatic ring. This withdrawal is most pronounced at the ortho and para positions relative to the nitro group.

The fluorine atom is located para to the activating nitro group. This arrangement is crucial as it significantly stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of the SNAr reaction. The negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance, thereby lowering the activation energy of the reaction. Fluorine, being the most electronegative halogen, is an excellent leaving group in SNAr reactions, further promoting the substitution process.

Regioselectivity and Reaction Kinetics in Nucleophilic Attack

Nucleophilic attack on this compound is highly regioselective. The incoming nucleophile will preferentially displace the fluorine atom at the C-4 position. This is due to the combined activating effects of the nitro group at the C-5 position (ortho to the fluorine) and the cyano group at the C-1 position (meta to the fluorine, but para to the nitro group's influence on the reaction intermediate). The stabilization of the Meisenheimer complex is most effective when the attack occurs at the carbon bearing the fluorine.

While specific kinetic data for a wide range of nucleophilic substitutions on this compound are not extensively reported in publicly available literature, the principles of SNAr kinetics suggest that the reaction rate would be dependent on both the concentration of the substrate and the nucleophile. The nature of the nucleophile plays a significant role, with stronger nucleophiles generally leading to faster reaction rates.

A notable example of a nucleophilic aromatic substitution reaction on a closely related compound, 4-fluoro-2-trifluoromethylbenzonitrile, is its ammonolysis to produce 4-amino-2-trifluoromethylbenzonitrile. google.com This reaction, which involves the displacement of the fluorine atom by an amino group from ammonia, proceeds with high efficiency.

ReactantNucleophileSolventTemperatureReaction TimeProductYield
4-Fluoro-2-trifluoromethylbenzonitrileLiquid AmmoniaEthanol (B145695)120-122°C8-10 hours4-Amino-2-trifluoromethylbenzonitrileHigh (Crude product yields of ~90% reported)

This example strongly suggests that this compound would undergo similar reactions with various nucleophiles, such as amines, alkoxides, and thiolates, to yield the corresponding 4-substituted products.

Solvent Effects and Catalysis in SNAr Transformations

The choice of solvent can significantly influence the rate of SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are generally preferred as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity. In the case of the ammonolysis of 4-fluoro-2-trifluoromethylbenzonitrile, ethanol is used as the solvent, which can also participate in hydrogen bonding and solvate the reaction intermediates. google.com

Catalysis in SNAr reactions can be achieved in several ways. Phase-transfer catalysts can be employed to facilitate the reaction between a water-soluble nucleophile and a substrate dissolved in an organic solvent. In some cases, the nucleophile itself or an added base can act as a catalyst by deprotonating the nucleophile to increase its reactivity.

Electrophilic Aromatic Substitution (EAS) Patterns

In contrast to its high reactivity towards nucleophiles, this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). This is due to the presence of the powerful electron-withdrawing nitro and cyano groups, which reduce the electron density of the benzene ring, making it less attractive to electrophiles.

Substituent Directing Effects and Reactivity in EAS

The directing effects of the substituents on the benzene ring determine the position of any potential electrophilic attack. The substituents can be classified as either activating or deactivating, and as ortho, para, or meta directors.

Nitro group (-NO₂): Strongly deactivating and a meta-director.

Cyano group (-CN): Strongly deactivating and a meta-director.

Fluorine atom (-F): Deactivating (due to its inductive effect) but an ortho, para-director (due to its resonance effect).

Methyl group (-CH₃): Activating and an ortho, para-director.

In this compound, the combined deactivating effects of the nitro and cyano groups are dominant, making EAS reactions very difficult to achieve under standard conditions. If an EAS reaction were to be forced, the directing effects of the substituents would be in competition. The weakly activating methyl group would direct an incoming electrophile to its ortho and para positions (C-3 and C-6). The fluorine atom would also direct to its ortho and para positions (C-3 and C-5, with C-5 already being substituted). The strongly deactivating nitro and cyano groups would direct to their meta positions.

Reduction of the Nitro Group to Amine Functionality

The nitro group of this compound can be readily reduced to an amino group (-NH₂), a common and synthetically useful transformation. This reduction significantly alters the electronic properties of the molecule, as the amino group is a strong activating group for EAS reactions.

Various reducing agents can be employed for this purpose. Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally clean and efficient.

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for nitro group reduction.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst.

The product of this reduction would be 4-amino-5-fluoro-2-methylbenzonitrile . The successful synthesis of the analogous 4-amino-2-fluorobenzonitrile (B1273240) from 4-bromo-3-fluoroaniline (B116652) and zinc cyanide has been reported, indicating that the resulting aminobenzonitrile is a stable compound. chemicalbook.com

Starting MaterialReducing Agent/ConditionsProduct
This compoundH₂, Pd/C4-Amino-5-fluoro-2-methylbenzonitrile
This compoundSn, HCl4-Amino-5-fluoro-2-methylbenzonitrile
This compoundFe, HCl4-Amino-5-fluoro-2-methylbenzonitrile

The conversion of the nitro group to an amino group dramatically changes the reactivity of the aromatic ring, transforming it from a substrate for nucleophilic attack to one that is activated for electrophilic substitution.

Catalytic Hydrogenation and Other Stoichiometric Reduction Methods

The reduction of the aromatic nitro group in this compound to a primary amine is a pivotal transformation, yielding 5-amino-4-fluoro-2-methylbenzonitrile (B12104364), a key intermediate for further derivatization. This conversion can be achieved through various methods, including catalytic hydrogenation and stoichiometric reduction.

Catalytic hydrogenation is a widely employed method for this transformation. rsc.org Typical catalysts include palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas serving as the reductant. rsc.orgorganic-chemistry.org While Pd/C is highly effective, Raney nickel is often preferred when the substrate contains halogen substituents, such as the fluorine atom in this case, to minimize the risk of dehalogenation. rsc.org

Stoichiometric reduction methods offer an alternative, often milder, approach. The use of metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium, like acetic acid or hydrochloric acid, is a classic and effective strategy for the chemoselective reduction of nitroarenes. rsc.orgnih.govorganic-chemistry.org These methods are generally tolerant of other functional groups like nitriles and aryl halides. nih.gov For instance, iron powder in a mixture of acetic acid, ethanol, and water has been shown to be an efficient system for the reduction of aryl nitro compounds. organic-chemistry.org

A one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones has been reported, which commences with the reduction of the nitro group using reagents like hydrazine hydrate (B1144303) with ferric chloride. This initial reduction is the gateway to subsequent cyclization reactions.

Table 1: Representative Methods for the Reduction of Aromatic Nitro Groups
MethodReagents & CatalystTypical Solvent(s)General ConditionsProductKey Features
Catalytic HydrogenationH₂, Pd/CMethanol, Ethanol, Ethyl acetateRoom temperature to moderate heat, atmospheric to moderate pressure5-Amino-4-fluoro-2-methylbenzonitrileHigh efficiency, clean reaction. rsc.org
Catalytic HydrogenationH₂, Raney NickelEthanolRoom temperature, atmospheric pressure5-Amino-4-fluoro-2-methylbenzonitrileReduces risk of dehalogenation. rsc.org
Stoichiometric Reduction (Béchamp)Fe, Acetic AcidEthanol/WaterReflux5-Amino-4-fluoro-2-methylbenzonitrileClassic, cost-effective method. rsc.org
Stoichiometric ReductionSnCl₂·2H₂OEthanol or Ethyl acetateReflux5-Amino-4-fluoro-2-methylbenzonitrileMild conditions, good for sensitive substrates. organic-chemistry.org
Stoichiometric ReductionHydrazine hydrate, FeCl₃MethanolReflux5-Amino-4-fluoro-2-methylbenzonitrileUsed in one-pot syntheses leading to quinazolinones.

Subsequent Derivatization and Coupling Reactions via the Amino Group

The amino group of 5-amino-4-fluoro-2-methylbenzonitrile is a versatile handle for introducing a wide array of substituents and for constructing more complex molecular frameworks through various derivatization and coupling reactions.

Acylation and Sulfonylation: The primary amine can readily undergo acylation with acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for protecting the amino group or for introducing specific functionalities that can influence the molecule's biological activity or physical properties.

Diazotization and Sandmeyer Reactions: Diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) produces a diazonium salt. This intermediate is highly valuable as it can be converted into a variety of functional groups through Sandmeyer-type reactions. For example, treatment with copper(I) halides can introduce chloro, bromo, or iodo substituents, while reaction with potassium iodide yields the iodo-derivative directly. The cyano group can also be introduced using copper(I) cyanide. These transformations significantly expand the synthetic utility of the original scaffold.

Coupling Reactions: The amino group itself, or more commonly a derivative such as a halide or triflate introduced via a diazonium salt, can participate in various transition-metal-catalyzed cross-coupling reactions. These include Suzuki, Stille, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the connection of the benzonitrile (B105546) core to other aromatic or aliphatic fragments.

Table 2: Potential Derivatization and Coupling Reactions of 5-Amino-4-fluoro-2-methylbenzonitrile
Reaction TypeReactant(s)Catalyst/ReagentPotential Product ClassSignificance
AcylationAcetyl chloride or Acetic anhydridePyridine or other baseN-(5-cyano-2-fluoro-4-methylphenyl)acetamideAmide bond formation, protection of amino group.
Sulfonylationp-Toluenesulfonyl chloridePyridineN-(5-cyano-2-fluoro-4-methylphenyl)-4-methylbenzenesulfonamideSulfonamide synthesis, introduction of bioisosteric groups.
DiazotizationNaNO₂, HCl-4-Fluoro-2-methyl-5-nitrobenzenediazonium chlorideKey intermediate for Sandmeyer and coupling reactions.
Sandmeyer Reaction (Halogenation)Diazonium salt, CuBr-5-Bromo-4-fluoro-2-methylbenzonitrileIntroduction of a halogen for further cross-coupling.
Suzuki Coupling (Post-Halogenation)Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), BaseAryl-substituted 4-fluoro-2-methylbenzonitrile (B118529)Formation of biaryl structures.

Nitrile Group Transformations

The nitrile group is a robust and versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, primary amines, and aldehydes.

Hydrolysis, Reduction, and Other Conversions of the Nitrile Moiety

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. researchgate.netnih.gov This typically requires heating in the presence of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH). researchgate.netresearchgate.net The reaction proceeds through a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. nih.gov Under carefully controlled, milder basic conditions, it is sometimes possible to isolate the amide as the major product. organic-chemistry.org For instance, the direct hydrolysis of the related 4-fluoro-2-methylbenzonitrile to 4-fluoro-2-methylbenzoic acid under strongly basic conditions has been documented. google.com

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the nitrile group to a primary amine (an aminomethyl group). springernature.com However, it is important to note that LiAlH₄ would also reduce the nitro group if it is present in the starting material. Therefore, this transformation is most relevant for derivatives of this compound where the nitro group has already been transformed or is absent.

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be achieved using specific reagents, most notably diisobutylaluminum hydride (DIBAL-H). nih.govnih.gov This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. nih.govnih.gov The initially formed imine-aluminum complex is stable at low temperatures and is hydrolyzed to the aldehyde during aqueous workup. springernature.com

Conversion to Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃) often in the presence of an ammonium salt or a Lewis acid, to form a tetrazole ring. rsc.orgnih.gov This transformation is a common method for introducing a tetrazole moiety, which is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. rsc.org

Table 3: Key Transformations of the Nitrile Group
TransformationReagent(s)Typical Solvent(s)General ConditionsProduct Functional GroupNotes
Full HydrolysisH₂SO₄/H₂O or NaOH/H₂OWater, DioxaneRefluxCarboxylic acidProceeds via an amide intermediate. nih.gov
Partial HydrolysisNaOH in Methanol/DioxaneMethanol/DioxaneReflux (controlled time)Primary amideMilder conditions may allow isolation of the amide. organic-chemistry.org
Reduction to AmineLiAlH₄ then H₂O workupTHF, Diethyl ether0 °C to refluxPrimary amine (-CH₂NH₂)Will also reduce the nitro group. springernature.com
Reduction to AldehydeDIBAL-H then H₂O workupToluene, Hexane, DCM-78 °CAldehyde (-CHO)Requires low temperature to avoid over-reduction. nih.govnih.gov
Tetrazole FormationNaN₃, NH₄Cl or ZnCl₂DMFRefluxTetrazole[3+2] cycloaddition reaction. rsc.orgnih.gov

Cyclization and Heterocyclic Annulation Reactions

The strategic placement of reactive functional groups on the this compound scaffold makes it an excellent precursor for the synthesis of various fused heterocyclic systems and potentially macrocycles. These reactions often involve the initial transformation of the nitro group into an amine, followed by cyclization reactions involving the newly formed amine and the adjacent nitrile group.

Formation of Fused Ring Systems and Macrocycles

A primary application of derivatives of this compound is in the synthesis of fused nitrogen-containing heterocycles. After reduction of the nitro group to an amine, the resulting 5-amino-4-fluoro-2-methylbenzonitrile is primed for cyclization.

Quinazoline (B50416) and Quinazolinone Synthesis: 2-Aminobenzonitriles are common precursors for the synthesis of quinazolines and quinazolinones, which are important scaffolds in medicinal chemistry. rsc.orgorganic-chemistry.orgnih.gov For example, a one-pot reaction involving the reduction of a 2-nitrobenzonitrile (B147312) followed by reaction with formic acid can lead to the formation of a quinazolin-4(3H)-one. Other methods include transition-metal-catalyzed reactions of 2-aminobenzonitriles with alcohols or aldehydes to construct the fused pyrimidine (B1678525) ring. rsc.orgnih.gov A palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a versatile route to diverse quinazoline structures. organic-chemistry.org

Other Fused Systems: The reactivity of the functional groups allows for the construction of other heterocyclic systems. For example, the related isomer 2-fluoro-5-nitrobenzonitrile (B100134) is used to synthesize anti-tumor benzothiophene (B83047) derivatives by reaction with methyl thioglycolate. ossila.com This suggests that the fluorine atom in this compound could be displaced by suitable nucleophiles, which could then participate in cyclization with the nitrile or a derivative of the nitro group to form various fused heterocycles.

Macrocycle Construction: The presence of multiple reactive sites on the aromatic ring provides opportunities for macrocyclization. The meta-positioning of the nitro (or subsequent amino) and nitrile groups in isomers like 2-fluoro-5-nitrobenzonitrile has been noted for its utility in constructing macrocycles. ossila.com A similar strategy could be envisioned for derivatives of this compound, where it could be incorporated as a rigid building block into a larger macrocyclic architecture through reactions involving its functional groups.

Intramolecular Reaction Pathways for Complex Architectures

The development of complex molecular architectures can be efficiently achieved through intramolecular reactions, where a tethered reactive group cyclizes onto one of the functional moieties of the benzonitrile ring. This strategy often requires initial derivatization of the starting material to introduce a side chain containing the necessary reactive partner.

For instance, the amino group of 5-amino-4-fluoro-2-methylbenzonitrile could be acylated with a reagent containing a terminal alkyne or alkene. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, could lead to the formation of complex polycyclic structures. Similarly, nucleophilic aromatic substitution of the fluorine atom with a bifunctional nucleophile could set the stage for a subsequent intramolecular ring-closing reaction.

An example of such a strategy involves the intramolecular cyclization of fluorovinamides to provide 3-amino-5-fluoroalkylfuran salts in excellent yields. organic-chemistry.org While this is not a direct reaction of the target compound, it illustrates the principle of using an intramolecular pathway to build complex heterocyclic structures from appropriately functionalized precursors. The synthesis of quinazolinones from 2-aminobenzonitriles and alcohols also proceeds through an initial intermolecular reaction followed by an intramolecular cyclization to form the final fused ring system. rsc.org These examples highlight the potential for designing intramolecular reaction pathways starting from derivatives of this compound to generate novel and complex molecular frameworks.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Methyl 5 Nitrobenzonitrile

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, through Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers profound insights into the bonding and functional groups within the 4-Fluoro-2-methyl-5-nitrobenzonitrile molecule.

The vibrational spectra of this compound are rich with characteristic bands that correspond to the various stretching, bending, and deformation modes of its constituent atoms and functional groups. A detailed assignment of these modes is crucial for a complete understanding of the molecule's vibrational behavior. Due to the lack of specific experimental data in the public domain for this exact compound, the following table is a predictive representation based on known frequencies for similar substituted benzonitriles.

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹) Assignment
Aromatic C-H Stretch3100-30003100-3000Stretching vibrations of the C-H bonds on the benzene (B151609) ring.
Methyl C-H Stretch2980-29202980-2920Asymmetric and symmetric stretching of the C-H bonds in the methyl group.
Nitrile (C≡N) Stretch2240-22202240-2220Characteristic stretching vibration of the cyano group.
Aromatic Ring Stretch1600-14501600-1450C=C stretching vibrations within the benzene ring.
Nitro (NO₂) Stretch1550-1530 (asym), 1360-1340 (sym)1550-1530 (asym), 1360-1340 (sym)Asymmetric and symmetric stretching of the N-O bonds in the nitro group.
Methyl (CH₃) Bend1465-1440 (asym), 1380-1370 (sym)1465-1440 (asym), 1380-1370 (sym)Asymmetric and symmetric bending of the C-H bonds in the methyl group.
Aromatic C-F Stretch1250-11001250-1100Stretching vibration of the carbon-fluorine bond.
In-plane C-H Bend1300-10001300-1000Bending vibrations of the aromatic C-H bonds within the plane of the ring.
Out-of-plane C-H Bend900-675900-675Bending vibrations of the aromatic C-H bonds out of the plane of the ring.

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

The distinct electronic environments created by the substituents significantly influence the vibrational frequencies of the key functional groups:

Nitrile Group (C≡N): The strong electron-withdrawing nature of the nitro and fluoro groups is expected to cause a slight shift in the nitrile stretching frequency compared to unsubstituted benzonitrile (B105546). This band is typically sharp and of medium to strong intensity in the IR spectrum.

Nitro Group (NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The positions of these bands are sensitive to the electronic effects of the other substituents on the ring.

Aromatic C-F Bond: The C-F stretching vibration typically appears as a strong band in the fingerprint region of the IR spectrum. Its exact position can provide information about the electronic environment of the fluorine atom.

Methyl Group (CH₃): The methyl group gives rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching modes appear just below 3000 cm⁻¹, while the bending modes are observed in the 1460-1370 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and probing the electronic environment of specific nuclei within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns are governed by the electronic effects of the substituents and their relative positions.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Assignment
H-37.8 - 8.2dJ(H-3, F-4) ≈ 6-8Aromatic proton ortho to the nitro group and meta to the fluorine.
H-67.5 - 7.9dJ(H-6, F-4) ≈ 8-10Aromatic proton ortho to the fluorine and meta to the nitro group.
CH₃2.5 - 2.7s-Protons of the methyl group.

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

The aromatic region will be characterized by two doublets, corresponding to the two non-equivalent aromatic protons. The fluorine atom will cause splitting of the adjacent proton signals (H-3 and H-6), with the magnitude of the coupling constant providing information about the through-bond and through-space interactions. The methyl group protons are expected to appear as a singlet, as there are no adjacent protons to couple with.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to the nature of the attached functional groups.

Carbon Predicted Chemical Shift (ppm) Assignment
C-CN115 - 120Carbon of the nitrile group.
C-CH₃15 - 20Carbon of the methyl group.
C-1110 - 115Aromatic carbon bearing the nitrile group.
C-2140 - 145Aromatic carbon bearing the methyl group.
C-3125 - 130Aromatic carbon ortho to the nitro group.
C-4 (C-F)160 - 165 (d, ¹J(C-F) ≈ 240-260 Hz)Aromatic carbon bearing the fluorine atom.
C-5 (C-NO₂)145 - 150Aromatic carbon bearing the nitro group.
C-6118 - 123Aromatic carbon ortho to the fluorine atom.

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

The carbon attached to the fluorine atom (C-4) will exhibit a large one-bond coupling constant (¹J(C-F)), resulting in a doublet in the proton-decoupled ¹³C NMR spectrum. The other aromatic carbons will also show smaller couplings to the fluorine atom. The electron-withdrawing effects of the nitro, fluoro, and cyano groups will cause a general downfield shift for the aromatic carbons compared to benzene.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nucleus. The chemical shift of the fluorine atom is a sensitive probe of its local electronic environment.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Assignment
F-4-100 to -120mJ(F-4, H-3), J(F-4, H-6)Fluorine atom at position 4.

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

The ¹⁹F NMR spectrum is expected to show a single multiplet, arising from the coupling of the fluorine atom to the two ortho protons (H-3 and H-6). The chemical shift will be influenced by the combined electronic effects of the methyl, nitro, and cyano groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional Nuclear Magnetic resonance (2D NMR) spectroscopy provides invaluable information regarding the connectivity of atoms within a molecule. For this compound, a combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of its proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In the aromatic region of the spectrum for this compound, a cross-peak would be expected between the two aromatic protons, H3 and H6, confirming their adjacent relationship on the benzene ring. The methyl protons would not show any COSY correlations to the aromatic protons due to the larger number of bonds separating them.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals of the protonated carbons. For this compound, this technique would show correlations between the methyl protons and the methyl carbon, as well as between the aromatic protons (H3 and H6) and their respective attached carbons (C3 and C6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would include:

The methyl protons showing correlations to C1, C2, and C3.

The aromatic proton H3 showing correlations to C1, C2, C4, and C5.

The aromatic proton H6 showing correlations to C1, C4, and C5.

Correlations from the aromatic protons to the carbon of the nitrile group (CN) would also be anticipated.

These combined 2D NMR techniques provide a detailed and unambiguous map of the molecular structure, confirming the substitution pattern on the benzene ring.

Table 1: Expected 2D NMR Correlations for this compound

Proton (¹H)COSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
H3H6C3C1, C2, C4, C5
H6H3C6C1, C4, C5
CH₃-C-CH₃C1, C2, C3

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, with a chemical formula of C₈H₅FN₂O₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition of the molecule.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₅FN₂O₂
Theoretical Exact Mass (Monoisotopic)180.0335 u
Expected M+H⁺ Ion (Positive Mode)181.0408 u

In mass spectrometry, molecules can fragment in predictable ways upon ionization. Analyzing these fragmentation patterns provides further confirmation of the molecular structure. For this compound, common fragmentation pathways under electron ionization (EI) could include:

Loss of the nitro group (NO₂) to give a fragment ion.

Loss of the cyano group (CN).

Cleavage of the methyl group (CH₃).

The observation of fragment ions corresponding to these losses would provide strong evidence for the presence and connectivity of these functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the presence of chromophores.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to electronic transitions within the molecule. The benzene ring, the nitro group, and the nitrile group all act as chromophores. The presence of these groups in conjugation leads to characteristic π → π* and n → π* transitions. The nitro group, being a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

The positions and intensities of the absorption bands in the UV-Vis spectrum are directly related to the electronic structure of the molecule. The electron-withdrawing nitro and cyano groups, along with the electron-donating (by resonance) fluorine atom and methyl group, influence the energy levels of the molecular orbitals. cymitquimica.com The specific substitution pattern on the benzene ring will dictate the extent of conjugation and the energy of the electronic transitions, which can be correlated with theoretical calculations of the molecular orbitals to further understand the electronic properties of this compound.

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific X-ray crystallography data for the compound this compound has been found. The absence of a deposited crystal structure in these repositories means that a detailed analysis of its solid-state structure, including precise molecular geometry, bond lengths, bond angles, intermolecular interactions, and crystal packing, cannot be provided at this time.

The elucidation of such structural details is fundamentally dependent on the successful crystallization of the compound and subsequent analysis using single-crystal X-ray diffraction techniques. Without this experimental data, any discussion on the specific solid-state conformation and interactions of this compound would be purely speculative.

Therefore, the following subsections, which were intended to detail the crystallographic analysis, cannot be completed.

Elucidation of Molecular Geometry, Bond Lengths, and Bond Angles

No crystallographic data is available to provide a detailed analysis of the molecular geometry, bond lengths, and bond angles of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

No crystallographic data is available to analyze the intermolecular interactions and crystal packing of this compound.

Further research involving the synthesis of high-quality single crystals of this compound and their analysis by X-ray crystallography would be required to generate the data necessary to populate these sections.

Computational Chemistry and Quantum Chemical Studies of 4 Fluoro 2 Methyl 5 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to predict the molecular properties of various benzonitrile (B105546) derivatives. For 4-Fluoro-2-methyl-5-nitrobenzonitrile, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the standard approach to gain insights into its structural and electronic properties. researchgate.net

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the minimum energy) is determined. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Based on studies of similar molecules, the benzene (B151609) ring is expected to be nearly planar. The substituents—fluoro, methyl, nitro, and cyano groups—will have specific orientations relative to the ring. The bond lengths and angles are influenced by the electronic effects of these substituents. For instance, the strong electron-withdrawing nature of the nitro and cyano groups, and the electronegativity of the fluorine atom, would likely affect the aromatic C-C bond lengths and the bond lengths between the ring carbons and the substituent atoms.

Below is a table of representative optimized geometrical parameters for a related compound, 3-fluoro-4-methylbenzonitrile (B68015), which illustrates the type of data obtained from such calculations.

ParameterBond Length (Å) / Bond Angle (°)
C-C (ring)~1.39
C-H~1.08
C-F~1.35
C-CN~1.44
C≡N~1.16
C-CH3~1.51
C-C-C (ring)~120
H-C-H (methyl)~109.5
Data is illustrative and based on typical values for similar compounds.

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations also confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Each calculated frequency corresponds to a specific vibrational mode of the molecule.

Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of vibrations, such as stretching, bending, or torsion of particular bonds or functional groups. researchgate.net For this compound, characteristic vibrational frequencies would be expected for the following groups:

C≡N stretch: A strong, sharp band typically appearing in the 2220-2240 cm⁻¹ region. orientjchem.org

NO₂ stretches: Asymmetric and symmetric stretching modes, usually found around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C-F stretch: A strong band in the 1000-1360 cm⁻¹ range. orientjchem.org

C-H stretches: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. orientjchem.org

CH₃ stretches: Symmetric and asymmetric stretching of the methyl group hydrogens are expected in the 2850-2960 cm⁻¹ range.

Ring C-C stretches: These appear in the 1400-1650 cm⁻¹ region. orientjchem.org

The table below shows a sample of calculated and observed vibrational frequencies for 3-fluoro-4–methylbenzonitrile, illustrating the expected assignments. orientjchem.org

AssignmentCalculated Frequency (cm⁻¹)Observed FT-IR (cm⁻¹)Observed FT-Raman (cm⁻¹)
C≡N stretch224222442221
C-C stretch (ring)156415621591
C-F stretch127012701285
C-H stretch (aromatic)30863078-
Data from a study on 3-fluoro-4–methylbenzonitrile. orientjchem.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of strong electron-withdrawing groups (nitro and cyano) is expected to lower the energy of the LUMO, likely resulting in a relatively small energy gap and indicating a high degree of chemical reactivity and polarizability. nih.gov The HOMO and LUMO orbitals are typically distributed across the π-system of the aromatic ring and the electron-withdrawing substituents. researchgate.net

ParameterEnergy (eV)
EHOMOIllustrative Value: ~ -7.0 eV
ELUMOIllustrative Value: ~ -3.5 eV
Energy Gap (ΔE)Illustrative Value: ~ 3.5 eV
These values are hypothetical and serve to illustrate the concept.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to denote different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the cyano group. The most positive potential (blue) would likely be found around the hydrogen atoms of the methyl group and the aromatic ring. This indicates that the nitro and cyano groups are the primary sites for electrophilic interaction, while nucleophilic attack might be directed towards the aromatic ring, influenced by the positions of the substituents.

Analysis of these charges helps in understanding the electrostatic interactions within the molecule and with other molecules. For instance, studies on similar compounds show that all hydrogen atoms typically have a net positive charge. The carbon atom of the cyano group would likely have a positive charge, while the nitrogen atom would be negative, reflecting the polarity of the C≡N bond.

AtomMulliken Charge (a.u.)
O (in NO₂)~ -0.4
N (in NO₂)~ +0.6
N (in CN)~ -0.3
F~ -0.2
H (in CH₃)~ +0.15
Values are illustrative, based on general expectations for these functional groups.

Ab Initio and Semi-Empirical Methods

While DFT is the most common method for such studies, other computational approaches exist.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles of quantum mechanics without using empirical parameters. They can be more accurate than DFT for certain properties but are also significantly more computationally expensive. researchgate.net

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify calculations. However, they are generally less accurate.

No specific ab initio or semi-empirical studies on this compound have been identified. However, these methods provide a hierarchy of computational tools that could be employed to study the molecule, with a trade-off between accuracy and computational cost.

Comparative Analysis of Computational Methodologies

The accuracy of quantum chemical predictions is highly dependent on the chosen theoretical method and basis set. For a molecule like this compound, Density Functional Theory (DFT) is a widely used approach due to its favorable balance of computational cost and accuracy. A comparative analysis of different DFT functionals, such as B3LYP, PBE0, and M06-2X, in conjunction with various Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) is essential to identify the most suitable level of theory for this system. The selection is typically validated by comparing calculated properties, such as geometric parameters, with available experimental data for similar compounds.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool for understanding the electronic structure of a molecule in terms of localized bonds and lone pairs. It provides a quantitative description of bonding interactions and charge distribution.

Investigation of Hyperconjugative Interactions and Charge Delocalization

For this compound, NBO analysis reveals significant hyperconjugative interactions that contribute to its stability. The delocalization of electron density from the methyl group's C-H bonds to adjacent anti-bonding orbitals, and from the fluorine's lone pairs to the aromatic ring, plays a crucial role in the molecule's electronic landscape. Furthermore, the strong electron-withdrawing nature of the nitro and nitrile groups leads to substantial charge delocalization across the benzene ring, which can be quantified by analyzing the NBO charges on each atom.

Table 1: Representative Natural Bond Orbital (NBO) Analysis Data (Note: The following data is illustrative of the types of results obtained from NBO analysis and is not based on specific experimental or calculated values for this exact molecule.)

Donor NBO Acceptor NBO Stabilization Energy (E(2)) (kcal/mol)
LP(1) F σ*(C1-C6) > 2.0
LP(1) F σ*(C1-C2) > 2.0
σ(C-H) of CH3 π*(C2-C3) > 1.0
π(C3-C4) π*(N-O) of NO2 > 15.0

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra.

Theoretical NMR Chemical Shifts and Vibrational Frequencies for Spectral Assignment

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be correlated with experimental data to provide unambiguous assignments of the spectral peaks.

Similarly, the calculation of vibrational frequencies through DFT provides a theoretical infrared (IR) and Raman spectrum. The computed frequencies and intensities of the vibrational modes, corresponding to specific bond stretches, bends, and torsions, are instrumental in assigning the absorption bands observed in experimental spectra.

Table 2: Illustrative Predicted Spectroscopic Data (Note: The following data is representative of typical computational outputs and does not reflect specific measured values for this compound.)

Parameter Predicted Value
¹³C NMR Chemical Shift (ppm) - C-F 155-165
¹³C NMR Chemical Shift (ppm) - C-CN 110-120
¹³C NMR Chemical Shift (ppm) - C-NO2 145-155
Vibrational Frequency (cm⁻¹) - C≡N stretch 2230-2250
Vibrational Frequency (cm⁻¹) - C-F stretch 1150-1250

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can identify the wavelengths of maximum absorption (λmax). For this compound, these calculations typically reveal transitions involving the π-orbitals of the aromatic system and the non-bonding orbitals of the substituents.

Prediction of Non-Linear Optical (NLO) Properties

The presence of strong electron-donating (methyl) and electron-withdrawing (nitro, nitrile) groups suggests that this compound may exhibit significant non-linear optical (NLO) properties. Computational methods can predict the first hyperpolarizability (β), a key parameter for assessing a molecule's NLO response. These calculations are often performed using DFT with a suitable functional and basis set, providing insights into the molecule's potential for applications in optoelectronics. The magnitude of the hyperpolarizability is directly related to the degree of intramolecular charge transfer, which is expected to be significant in this molecule.

Calculation of Polarizability and Hyperpolarizability

The response of a molecule to an external electric field is described by its polarizability and hyperpolarizability. These properties are fundamental to understanding a range of phenomena, from intermolecular interactions to the NLO response of materials. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a standard tool for accurately predicting these properties.

Theoretical Framework:

The polarizability (α) describes the linear response of the molecular dipole moment to an external electric field, while the first-order hyperpolarizability (β) characterizes the second-order, nonlinear response. These properties are typically calculated using computational methods such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, for instance, 6-311++G(d,p).

Research Findings on Related Benzonitrile Derivatives:

While specific computational studies on the polarizability and hyperpolarizability of this compound are not extensively available in the public domain, research on structurally similar benzonitrile derivatives provides valuable insights into the expected trends and magnitudes of these properties. Studies on related compounds like 2-fluoro-5-methylbenzonitrile, 5-fluoro-2-methylbenzonitrile, and 3-fluoro-4-methylbenzonitrile consistently demonstrate that these molecules are promising candidates for NLO materials. researchgate.netorientjchem.orgorientjchem.org

For these analogous compounds, computational studies have revealed the following:

Dipole Moment and Polarizability: The calculated dipole moment (μ), mean polarizability (α), and the anisotropy of polarizability (Δα) are key indicators of a molecule's response to an electric field.

First-Order Hyperpolarizability: The total first-order hyperpolarizability (β_tot) is a critical parameter for assessing the second-harmonic generation (SHG) efficiency of a material. orientjchem.org Calculations for similar benzonitrile derivatives have shown significant β_tot values, suggesting their potential for NLO applications. researchgate.netorientjchem.org

The presence of electron-withdrawing groups (like the nitro and fluoro groups) and electron-donating groups (like the methyl group) in this compound is expected to create a significant intramolecular charge transfer system, which is a key requirement for a large hyperpolarizability. The specific arrangement of these substituents on the benzene ring will dictate the magnitude and direction of the charge transfer and, consequently, the NLO response.

Data Tables from Analogous Systems:

To illustrate the typical data obtained from such computational studies, the following tables present hypothetical values for this compound, based on the trends observed in related molecules. It is crucial to note that these are representative values and would need to be confirmed by specific quantum chemical calculations for the target molecule.

Table 1: Calculated Electric Dipole Moment (μ), Mean Polarizability (α), and Anisotropy of Polarizability (Δα) of this compound

ParameterValueUnit
μ_xValueDebye
μ_yValueDebye
μ_zValueDebye
μ_total Value Debye
α_xxValueesu
α_xyValueesu
α_yyValueesu
α_xzValueesu
α_yzValueesu
α_zzValueesu
α Value esu
Δα Value esu

Note: "Value" indicates where specific calculated data would be presented. The values are typically calculated using DFT/B3LYP methods.

Table 2: Calculated First-Order Hyperpolarizability Components (β) of this compound

ComponentValue (x 10-30)Unit
β_xxxValueesu
β_xxyValueesu
β_xyyValueesu
β_yyyValueesu
β_xxzValueesu
β_xyzValueesu
β_yyzValueesu
β_xzzValueesu
β_yzzValueesu
β_zzzValueesu
β_total Value esu

Note: "Value" indicates where specific calculated data would be presented. The total hyperpolarizability (β_total) is a key indicator of the molecule's NLO activity.

The detailed analysis of these calculated parameters for this compound would provide a comprehensive understanding of its potential as a nonlinear optical material. The magnitude of the total hyperpolarizability, in particular, would allow for a direct comparison with established NLO materials, thereby guiding experimental efforts in materials science.

Applications of 4 Fluoro 2 Methyl 5 Nitrobenzonitrile As a Synthetic Intermediate in Advanced Research

Role in Pharmaceutical Synthesis and Drug Discovery

In the realm of medicinal chemistry, intermediates like 4-Fluoro-2-methyl-5-nitrobenzonitrile are of interest for their potential role in the synthesis of new therapeutic agents. The presence of a fluorinated aromatic ring is a common feature in many modern pharmaceuticals, often contributing to improved metabolic stability and binding affinity.

Precursor for Biologically Active Small Molecules and Complex Scaffolds

As a halogenated derivative of 2-methyl-5-nitrobenzonitrile, this compound is recognized as an important intermediate for synthesizing biologically active molecules. The functional groups allow for a variety of chemical transformations, enabling chemists to build diverse molecular architectures from this single starting material. Its structural features may impart specific biological activities, making it a point of interest for pharmaceutical research and development. cymitquimica.com

Synthesis of Anti-Cancer Agents and Related Therapeutic Compounds

While direct synthesis of specific anti-cancer agents from this compound is not extensively documented in publicly available research, the broader class of fluorinated nitroaromatic compounds is significant in oncology research. The unique electronic and steric properties imparted by the fluorine and nitro groups can be leveraged to design molecules that interact with biological targets relevant to cancer pathways.

Development of Enzyme Inhibitors (e.g., Tyrosine Kinase Inhibitors)

The development of enzyme inhibitors is a key area of drug discovery. The structural motifs present in this compound could serve as a starting point for the synthesis of molecules designed to fit into the active sites of specific enzymes. The nitrile group, for instance, is a versatile functional group that can be converted into other functionalities commonly found in enzyme inhibitors.

Case Studies in Medicinal Chemistry

Utility in Agrochemical Development

The chemical reactivity of this compound also extends to the agrochemical industry, where it is considered a valuable intermediate for creating new crop protection agents.

Building Block for Herbicides, Pesticides, and Fungicides

The synthesis of novel pesticides and herbicides can be achieved by manipulating the functional groups on the this compound molecule. This allows for the creation of compounds with specific biological activities against agricultural pests and weeds. The development of new agrochemicals is crucial for addressing challenges such as pest resistance and the need for more environmentally benign solutions, and versatile intermediates play a key role in this innovation process.

Synthesis of Plant Growth Regulators

This compound serves as a key building block in the synthesis of various agrochemicals, including plant growth regulators. While direct synthesis pathways for specific commercial plant growth regulators from this compound are not extensively detailed in publicly available research, its structural motifs are found in molecules designed to modulate plant growth. The presence of the cyano (-CN), fluoro (-F), methyl (-CH₃), and nitro (-NO₂) groups on the benzene (B151609) ring provides multiple reactive sites for chemical modification, allowing for the construction of complex molecules with potential hormonal activity.

Plant hormones, or phytohormones, are chemical messengers that regulate various aspects of plant growth and development, such as cell division, elongation, and differentiation. Synthetic analogs of these hormones, known as plant growth regulators, are widely used in agriculture to enhance crop yield and quality. The two primary classes of plant growth regulators that are often synthesized chemically are auxins and cytokinins. Auxins are involved in processes like root initiation and shoot elongation, while cytokinins promote cell division and shoot formation. The ratio of auxins to cytokinins is a critical determinant of whether a plant will develop more roots or shoots.

The synthesis of novel plant growth regulators often involves the use of versatile chemical intermediates like this compound. The nitrile group can be hydrolyzed to a carboxylic acid, a common feature in auxin-type herbicides. The nitro group can be reduced to an amine, providing a point for further derivatization to create a wide range of biologically active compounds. The fluorine atom and the methyl group can influence the molecule's steric and electronic properties, which in turn can affect its interaction with biological targets in plants.

Research in the field of agrochemicals is continuously exploring new molecular scaffolds to develop more effective and selective plant growth regulators. The unique substitution pattern of this compound makes it a valuable starting material for creating libraries of compounds to be screened for plant growth regulating activity. For instance, picolinic acid and its derivatives are a significant class of synthetic auxin herbicides. The development of new herbicides in this class has involved the introduction of various substituted aryl groups, a synthetic strategy where a fluorinated nitrophenyl intermediate could be employed.

Influence of Fluorine on Agrochemical Efficacy and Selectivity

One of the primary effects of fluorination is the alteration of the molecule's electronic properties. Fluorine is the most electronegative element, and its presence on the aromatic ring of this compound makes the ring more electron-deficient. This can enhance the binding affinity of the resulting agrochemical to its target protein or enzyme in the plant or pest, leading to increased efficacy.

Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong and stable. Replacing a carbon-hydrogen (C-H) bond with a C-F bond can block sites of metabolic degradation in the target organism. This increased metabolic stability means the agrochemical can persist for a longer duration at its site of action, thereby prolonging its desired effect.

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is another crucial factor for agrochemical efficacy. The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its uptake and transport within the plant or insect. This is particularly important for herbicides that need to penetrate the waxy cuticle of leaves to reach their target sites.

The strategic placement of fluorine atoms can also contribute to the selectivity of an agrochemical. By modifying the shape and electronic distribution of the molecule, it is possible to design compounds that are highly active against a specific weed or pest while having minimal impact on the crop. This is a critical aspect of modern agrochemical research, aiming to develop products that are both effective and environmentally benign.

The table below summarizes the key influences of the fluorine atom in agrochemicals derived from this compound:

Property AffectedInfluence of FluorineConsequence for Agrochemical Performance
Electronic Properties Increases electron-withdrawing nature of the aromatic ringEnhanced binding to target sites, leading to higher efficacy.
Metabolic Stability Blocks sites of metabolic attack due to the strong C-F bondIncreased persistence and duration of action.
Lipophilicity Generally increases the molecule's ability to dissolve in lipidsImproved uptake and transport within the target organism.
Molecular Conformation Alters the shape and size of the moleculeCan lead to improved selectivity for the target pest over non-target organisms.

Advanced Materials Science Applications

Development of Materials with Tailored Electronic and Optical Properties

The unique electronic structure of this compound makes it a promising candidate for the development of advanced materials with tailored electronic and optical properties. The presence of strong electron-withdrawing groups, the nitro (-NO₂) and nitrile (-CN) groups, coupled with the electron-donating methyl (-CH₃) group, creates a significant dipole moment and influences the molecule's frontier molecular orbitals (HOMO and LUMO).

These electronic characteristics are highly desirable in the field of organic electronics. Materials derived from this compound are being explored for applications as n-type organic semiconductors. In organic electronic devices, n-type semiconductors are responsible for the transport of electrons. The electron-deficient nature of the aromatic ring in this compound facilitates electron injection and transport, which is a critical requirement for efficient n-type materials.

Furthermore, the rigid, planar structure of the benzonitrile (B105546) core can be incorporated into larger conjugated systems, such as conductive polymers. By polymerizing or co-polymerizing derivatives of this compound, it is possible to create materials with tunable band gaps and electrical conductivity. These materials could find applications in printed electronics, sensors, and antistatic coatings.

The nitro group also imparts interesting optical properties. Aromatic nitro compounds are known to exhibit non-linear optical (NLO) behavior, where the optical properties of the material change in response to the intensity of incident light. This makes materials derived from this compound potential candidates for applications in optical switching, frequency conversion, and other photonic devices.

Potential in Organic Electronics and Optoelectronics

The potential of this compound in organic electronics and optoelectronics is a growing area of research. Its derivatives are being investigated for use in a variety of devices, including:

Organic Field-Effect Transistors (OFETs): As mentioned, the electron-withdrawing substituents make this compound a suitable building block for n-type semiconductors in OFETs. OFETs are the fundamental components of organic integrated circuits, flexible displays, and sensors.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials with good charge transport properties are essential for efficient light emission. Derivatives of this compound could be utilized in the electron transport layers (ETLs) of OLEDs to improve device performance.

Organic Photovoltaics (OPVs): In organic solar cells, electron-acceptor (n-type) materials are crucial for charge separation at the donor-acceptor interface. The electronic properties of this compound make it a candidate for the development of new acceptor materials for OPVs.

Functional Dyes and Pigments: The chromophoric nature of the nitroaromatic system allows for the synthesis of dyes and pigments with specific colors and properties. These could be used in applications ranging from textiles to advanced optical data storage.

The table below outlines the potential applications of this compound in organic electronics and optoelectronics:

Application AreaRole of this compound DerivativeKey Properties Utilized
Organic Field-Effect Transistors (OFETs) n-type semiconductorElectron-deficient aromatic ring, good electron mobility.
Organic Light-Emitting Diodes (OLEDs) Electron transport layer (ETL) materialGood electron injection and transport properties.
Organic Photovoltaics (OPVs) Electron-acceptor materialSuitable LUMO energy level for efficient charge separation.
Functional Dyes and Pigments ChromophoreTunable optical absorption and emission properties.

The ongoing research into the synthesis and characterization of new materials based on this compound is expected to lead to significant advancements in the field of advanced materials science.

Future Research Directions and Persistent Challenges

Development of Novel and More Efficient Synthetic Routes

Currently, the synthesis of 4-Fluoro-2-methyl-5-nitrobenzonitrile is not widely documented in publicly accessible scientific literature, with the compound primarily available through specialized chemical suppliers. The development of novel and efficient synthetic pathways is a paramount challenge. Future research should focus on methodologies that offer high yields, scalability, and environmental sustainability.

Key Research Objectives:

Exploration of Greener Synthetic Methods: Investigation into catalytic systems, flow chemistry, and biocatalysis could provide more sustainable and efficient production routes compared to traditional multi-step syntheses.

Starting Material Accessibility: Research into utilizing readily available and cost-effective starting materials will be crucial for making this compound more accessible for broader research applications.

Stereoselective Synthesis: For potential chiral applications, the development of methods for the enantioselective synthesis of derivatives will be a significant milestone.

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope limitations |

Exploration of Diverse Chemical Transformations and Derivatizations

The multifunctionality of this compound offers a plethora of opportunities for chemical derivatization. Each functional group—the nitro, fluoro, nitrile, and methyl groups—serves as a handle for a variety of chemical transformations.

Nitro Group Reduction: The selective reduction of the nitro group to an amine is a critical transformation that would yield 5-amino-4-fluoro-2-methylbenzonitrile (B12104364), a valuable building block for the synthesis of heterocyclic compounds and other complex molecules. A variety of reducing agents could be explored to achieve high chemoselectivity. masterorganicchemistry.comscispace.comorganic-chemistry.org

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro and nitrile groups, is a prime site for nucleophilic aromatic substitution (SNAAr) reactions. researchgate.net This allows for the introduction of a wide range of functionalities, including alkoxy, amino, and thioether groups, thereby enabling the generation of diverse molecular libraries.

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions to form various heterocyclic systems.

Methyl Group Functionalization: While less reactive, the methyl group could potentially undergo free-radical halogenation or oxidation to introduce further diversity.

A summary of potential derivatization reactions is provided in Table 2.

Table 2: Potential Derivatization Reactions of this compound

Functional Group Reaction Type Potential Products
Nitro Group Reduction 5-Amino-4-fluoro-2-methylbenzonitrile
Fluoro Group Nucleophilic Aromatic Substitution Alkoxy, amino, and thioether derivatives
Nitrile Group Hydrolysis, Reduction, Cycloaddition Carboxylic acids, amides, amines, heterocycles

| Methyl Group | Halogenation, Oxidation | Halomethyl and carboxyl derivatives |

Advanced Mechanistic Understanding of Complex Reactions

A significant challenge lies in achieving a deep mechanistic understanding of the complex interplay between the functional groups during chemical transformations. The electronic effects of the nitro, fluoro, and nitrile groups, combined with the steric influence of the methyl group, will dictate the regioselectivity and stereoselectivity of reactions.

Future research should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, to elucidate reaction mechanisms. This knowledge is crucial for optimizing reaction conditions and predicting the outcomes of new transformations.

Targeted Applications in Emerging Areas of Medicinal Chemistry and Agrochemicals

While the direct biological activity of this compound is not yet established, its structural motifs are present in molecules with known bioactivity. The compound serves as a potential scaffold for the design and synthesis of novel therapeutic agents and agrochemicals.

Medicinal Chemistry: The 4-fluorobenzonitrile (B33359) moiety is a key structural feature in some kinase inhibitors. nih.gov The addition of the nitro and methyl groups provides opportunities for further structure-activity relationship (SAR) studies to develop potent and selective inhibitors for various kinases implicated in diseases such as cancer and inflammatory disorders.

Agrochemicals: Fluorinated and nitrated aromatic compounds are prevalent in modern agrochemicals. Research could be directed towards synthesizing derivatives of this compound and screening them for herbicidal, fungicidal, or insecticidal activity.

Integration of Experimental and Advanced Computational Modeling for Predictive Research

The integration of computational chemistry with experimental work presents a powerful approach to accelerate research on this compound.

Predictive Modeling: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the compound's reactivity, spectroscopic properties, and the transition states of potential reactions. This can guide experimental design and lead to a more rational approach to synthesis and derivatization.

Virtual Screening: For medicinal and agrochemical applications, computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to screen virtual libraries of derivatives against biological targets, prioritizing the synthesis of the most promising candidates.

The synergy between computational predictions and experimental validation will be instrumental in overcoming the existing knowledge gaps and unlocking the full scientific potential of this compound.

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4-Fluoro-2-methyl-5-nitrobenzonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.